molecular formula C11H16ClNO B12074270 4-Chloro-N-isobutyl-3-methoxyaniline

4-Chloro-N-isobutyl-3-methoxyaniline

Cat. No.: B12074270
M. Wt: 213.70 g/mol
InChI Key: CWKKWZYEBDNESR-UHFFFAOYSA-N
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Description

4-Chloro-N-isobutyl-3-methoxyaniline is an organic compound belonging to the class of anilines It is characterized by the presence of a chloro group at the 4th position, an isobutyl group attached to the nitrogen atom, and a methoxy group at the 3rd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-isobutyl-3-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-3-methoxyaniline with isobutylamine. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-isobutyl-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile introduced.

Scientific Research Applications

4-Chloro-N-isobutyl-3-methoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-isobutyl-3-methoxyaniline involves its interaction with specific molecular targets. The chloro and methoxy groups on the benzene ring can influence the compound’s binding affinity to enzymes or receptors. The isobutyl group attached to the nitrogen atom can also affect the compound’s overall conformation and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyaniline: Similar structure but lacks the isobutyl group.

    4-Chloro-3-methoxyaniline: Similar structure but lacks the isobutyl group.

    3-Methoxyaniline: Lacks both the chloro and isobutyl groups.

Uniqueness

4-Chloro-N-isobutyl-3-methoxyaniline is unique due to the presence of the isobutyl group attached to the nitrogen atom, which can significantly influence its chemical and biological properties. This structural feature distinguishes it from other similar compounds and can lead to different reactivity and applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

4-chloro-3-methoxy-N-(2-methylpropyl)aniline

InChI

InChI=1S/C11H16ClNO/c1-8(2)7-13-9-4-5-10(12)11(6-9)14-3/h4-6,8,13H,7H2,1-3H3

InChI Key

CWKKWZYEBDNESR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=C(C=C1)Cl)OC

Origin of Product

United States

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